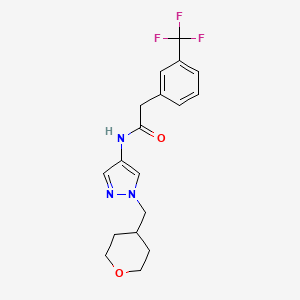![molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3](/img/structure/B2739140.png)
1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Imidazole-based compounds, including 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid, are extensively studied for their synthesis and structural characterization. Nath and Baruah (2012) explored imidazole containing bisphenol and its salts with dicarboxylic and mineral acids, emphasizing the structural characterization through hydrogen bonding and weak interactions in crystal packing Bhaskar Nath, J. Baruah, 2012.
Luminescence Sensing
Imidazole derivatives have been utilized in the synthesis of lanthanide metal-organic frameworks, demonstrating potential as fluorescence sensors for various chemicals. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks from dimethylphenyl imidazole dicarboxylate, showing selective sensitivity to benzaldehyde-based derivatives, highlighting their application in luminescence sensing B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015.
Antihypertensive Research
In the pharmaceutical field, imidazole compounds have been identified as potent angiotensin II receptor antagonists. Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles with significant oral antihypertensive effects, demonstrating the compound's application in medical research D. Carini, J. Duncia, P. Aldrich, et al., 1991.
Antifungal Evaluation
Macías et al. (2018) investigated the effects of substituents on the antifungal activity of 4-aryl-2-methyl-1H-imidazoles. Their study indicated that the electron-donating/withdrawing nature of substituents affects the compound's antifungal efficacy, pointing towards its application in developing antifungal agents M. Macías, N. Elejalde, Estefanía Butassi, S. Zacchino, J. Portilla, 2018.
Novel Metal-Based Chemotherapy
Research by Navarro et al. (2000) into CuCl2 reactions with imidazole derivatives identified new compounds with significant in vivo antitumor effects, indicating the role of these compounds in developing novel metal-based chemotherapy treatments M. Navarro, T. Lehmann, E. J. Cisneros-Fajardo, et al., 2000.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCZWUOWSQEHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2739060.png)
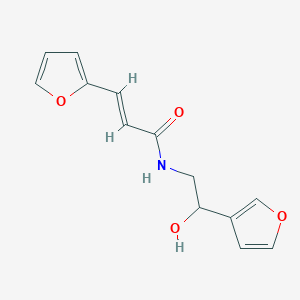
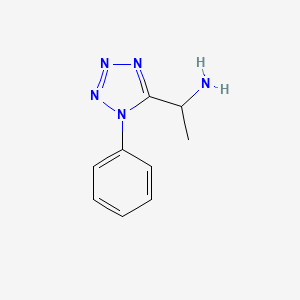
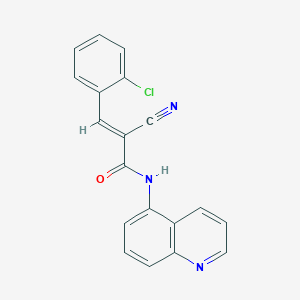
![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)
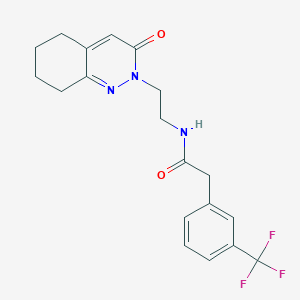
![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739071.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)
![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)

